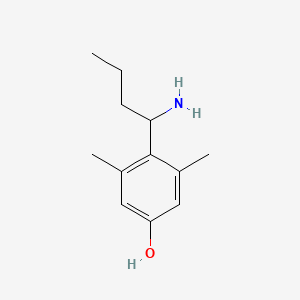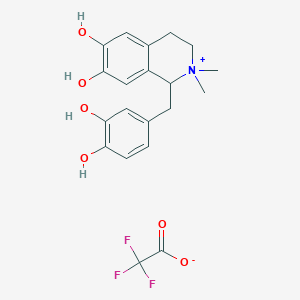
Rac-N-Methyllaudanosolinium Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-N-Methyllaudanosolinium Trifluoroacetate is a natural product found in the plant Gnetum montanum . It is an organic molecular entity with the chemical formula C20H22F3NO6 and an average mass of 429.387 Da . This compound is known for its role as a metabolite, which means it is an intermediate or product resulting from metabolism .
Preparation Methods
The preparation of Rac-N-Methyllaudanosolinium Trifluoroacetate involves synthetic routes that typically include the use of trifluoroacetic acid. The compound can be synthesized through the reaction of N-methyllaudanosoline with trifluoroacetic acid under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the successful formation of the trifluoroacetate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Rac-N-Methyllaudanosolinium Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Rac-N-Methyllaudanosolinium Trifluoroacetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role as a metabolite and its potential effects on cellular processes . In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . In industry, it is used in the development of new materials and as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of Rac-N-Methyllaudanosolinium Trifluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in metabolic processes . This binding can lead to the modulation of enzyme activity and the regulation of various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammation .
Comparison with Similar Compounds
Rac-N-Methyllaudanosolinium Trifluoroacetate can be compared with other similar compounds, such as N-Methyllaudanosoline and other tetrahydroisoquinolinium derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its trifluoroacetate moiety, which imparts distinct chemical and biological properties . Similar compounds include N-Methyllaudanosoline, Laudanosoline, and other isoquinoline alkaloids .
Properties
Molecular Formula |
C20H22F3NO6 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6,7-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C18H21NO4.C2HF3O2/c1-19(2)6-5-12-9-17(22)18(23)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;3-2(4,5)1(6)7/h3-4,8-10,14H,5-7H2,1-2H3,(H3-,20,21,22,23);(H,6,7) |
InChI Key |
OIIROEYPLKNEAS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15239924.png)
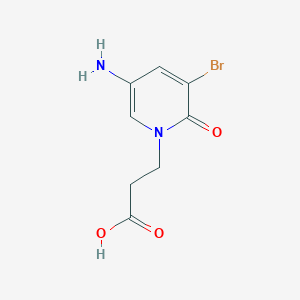
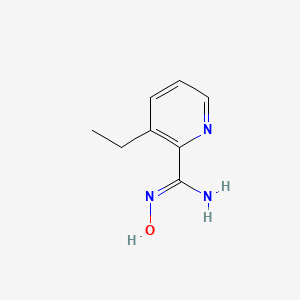
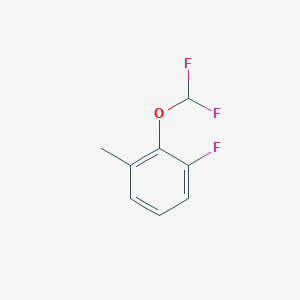
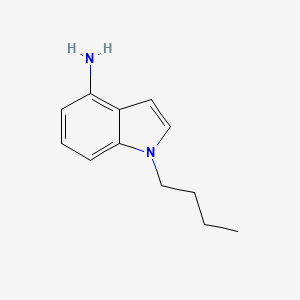
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
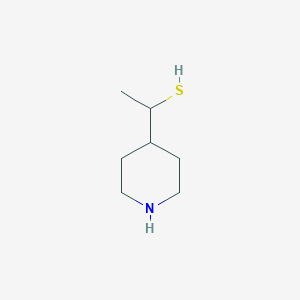
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
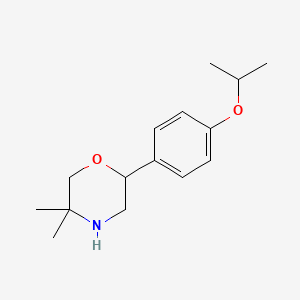
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
